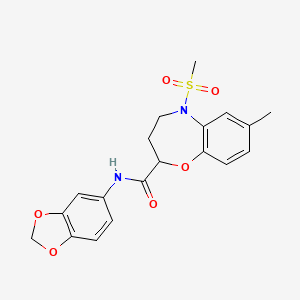
5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N~1~-(3-FLUORO-4-METHYLPHENYL)PENTANAMIDE is a complex organic compound that belongs to the quinazolinone class This compound is characterized by its unique structure, which includes a quinazolinone core and a fluorinated phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N~1~-(3-FLUORO-4-METHYLPHENYL)PENTANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, followed by the introduction of the fluorinated phenyl group and the pentanamide side chain. Common reagents used in these reactions include acyl chlorides, amines, and fluorinating agents. The reaction conditions often involve the use of organic solvents, elevated temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis is crucial for its application in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N~1~-(3-FLUORO-4-METHYLPHENYL)PENTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to structurally diverse compounds.
Applications De Recherche Scientifique
5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N~1~-(3-FLUORO-4-METHYLPHENYL)PENTANAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N~1~-(3-FLUORO-4-METHYLPHENYL)PENTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-5-carboxylic acid
- Methyl N-[(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl]-D-alaninate
- (5-Methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)acetic acid
Uniqueness
What sets 5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N~1~-(3-FLUORO-4-METHYLPHENYL)PENTANAMIDE apart from similar compounds is its specific combination of a quinazolinone core with a fluorinated phenyl group and a pentanamide side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C20H20FN3O3 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-fluoro-4-methylphenyl)pentanamide |
InChI |
InChI=1S/C20H20FN3O3/c1-13-9-10-14(12-16(13)21)22-18(25)8-4-5-11-24-19(26)15-6-2-3-7-17(15)23-20(24)27/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,22,25)(H,23,27) |
Clé InChI |
QXQLHURVGBRBHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(2-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11221146.png)
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11221151.png)
![N-(3-methoxyphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11221154.png)
![7-chloro-5-(methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11221158.png)
![N~8~-(3,4-dimethoxyphenyl)-5-oxo-N~3~-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B11221164.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B11221172.png)
![2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11221173.png)



![7-(1-Benzofuran-2-yl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11221197.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11221214.png)
